Chemical structure and properties of 1-(3-Bromophenyl)pyrrolidin-3-one
Chemical structure and properties of 1-(3-Bromophenyl)pyrrolidin-3-one
An In-Depth Technical Guide to 1-(3-Bromophenyl)pyrrolidin-3-one: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)pyrrolidin-3-one, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details the molecule's chemical structure, physicochemical properties, and predicted spectroscopic characteristics. A plausible synthetic pathway is outlined, emphasizing the causal logic behind the proposed methodology. Furthermore, the guide explores the compound's chemical reactivity and its strategic application as a versatile intermediate for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering foundational knowledge and practical insights into the utility of this compound.
Introduction and Strategic Importance
1-(3-Bromophenyl)pyrrolidin-3-one (CAS No: 1096881-40-1) is a bifunctional organic molecule that incorporates two key structural motifs of high value in modern drug discovery: the N-aryl pyrrolidine core and a synthetically versatile aryl bromide. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is considered a "privileged scaffold".[1] Its non-planar, three-dimensional structure allows for an effective exploration of chemical space, which is crucial for optimizing ligand-receptor interactions.[1] The incorporation of the pyrrolidine moiety can enhance aqueous solubility and modulate other critical physicochemical properties of a drug candidate.[2]
The presence of a bromine atom on the phenyl ring is of paramount strategic importance. It serves as a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This allows for the late-stage functionalization of the molecule, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization. This guide will delve into the essential technical aspects of this compound, providing a framework for its synthesis, characterization, and application.
Physicochemical and Structural Properties
The fundamental properties of 1-(3-Bromophenyl)pyrrolidin-3-one are summarized below. While experimental data for certain physical properties are not widely published, computational predictions provide valuable estimates for research applications.
| Property | Value | Source |
| CAS Number | 1096881-40-1 | [4] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4] |
| Physical Form | Powder/Solid | [5] |
| SMILES | O=C1CN(C2=CC=CC(Br)=C2)CC1 | [4] |
| InChI Key | HGFDCWZZKOGGKT-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [4] |
| Predicted LogP | 2.2283 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Mechanistic Considerations
A logical precursor for the pyrrolidin-3-one ring is 1,4-dichloro-2-butanone or a related derivative. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the heterocyclic ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-bromoaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a weak, non-nucleophilic base like sodium bicarbonate (2.5 eq).
-
Reagent Addition: Slowly add 1,4-dichloro-2-butanone (1.1 eq) to the mixture at room temperature. The slow addition is crucial to minimize undesired side reactions and polymerization.
-
Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed. The causality here is that elevated temperature is required to overcome the activation energy for both the initial alkylation and the subsequent intramolecular cyclization.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel to yield the pure 1-(3-Bromophenyl)pyrrolidin-3-one.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for this specific molecule, this section provides a predictive analysis based on the known spectral data of analogous compounds, such as 1-(3-chlorophenyl)pyrrolidine[6] and other N-aryl heterocycles.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |
| ~7.20-7.30 | t | 1H | Ar-H5 | Triplet due to coupling with H4 and H6 on the aromatic ring. |
| ~6.80-7.00 | m | 3H | Ar-H2, H4, H6 | Complex multiplet for the remaining aromatic protons. |
| ~4.20 | s | 2H | C2-H₂ | Singlet (or narrow multiplet) for the protons adjacent to the carbonyl group. |
| ~3.60 | t | 2H | C5-H₂ | Triplet for the protons adjacent to the nitrogen atom. |
| ~2.80 | t | 2H | C4-H₂ | Triplet for the protons adjacent to both C5 and the carbonyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions, with a distinct downfield signal for the carbonyl carbon.[9][10]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205-210 | C=O (C3) | The ketone carbonyl carbon is significantly deshielded and appears far downfield.[9] |
| ~148 | Ar-C1 | Aromatic carbon directly attached to the nitrogen atom. |
| ~131 | Ar-C5 | Aromatic carbon meta to the nitrogen, deshielded by the bromine. |
| ~123 | Ar-C3 (C-Br) | Aromatic carbon bearing the bromine atom. |
| ~120, 115, 110 | Ar-C2, C4, C6 | Remaining aromatic carbons. |
| ~55 | C2 | Carbon alpha to the carbonyl group. |
| ~48 | C5 | Carbon alpha to the nitrogen atom. |
| ~35 | C4 | Aliphatic carbon beta to the nitrogen. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the ketone carbonyl group.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Aliphatic C-H | Stretch |
| ~1740-1720 | C=O (Ketone) | Stretch (Strong, Sharp) |
| ~1600-1450 | Aromatic C=C | In-ring Stretch |
| ~1350-1250 | C-N | Stretch |
| ~800-700 | C-Br | Stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.
| m/z Value | Assignment | Rationale |
| 240/242 | [M]⁺ | Molecular Ion (¹⁰C¹⁰H¹⁰⁷⁹BrNO / ¹⁰C¹⁰H¹⁰⁸¹BrNO) |
| 212/214 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the ketone. |
| 184/186 | [M-C₂H₂O]⁺ | Fragmentation of the pyrrolidine ring. |
| 156/158 | [C₆H₄Br]⁺ | Bromophenyl fragment. |
Chemical Reactivity and Applications in Drug Discovery
The true value of 1-(3-Bromophenyl)pyrrolidin-3-one lies in its potential as a versatile synthetic intermediate. Its functional groups offer multiple avenues for chemical modification.
Ketone Group Modifications
The carbonyl group at the 3-position is a prime site for nucleophilic addition and related reactions.
-
Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), introducing a new stereocenter and a hydrogen bond donor.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can install a diverse range of amino substituents at the 3-position, a common strategy for library synthesis.
Aryl Bromide Functionalization: The Suzuki-Miyaura Coupling
The most powerful application of this building block involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the aryl bromide position.[3] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (typically a boronic acid or ester).
Rationale: This reaction is a cornerstone of modern medicinal chemistry due to its exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids.[11][12] This allows for the modular and efficient synthesis of complex biaryl structures, which are common motifs in biologically active compounds.
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- 4. chemscene.com [chemscene.com]
- 5. 1-(3-bromophenyl)pyrrolidine hydrochloride | 1187385-56-3 [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
- 8. Ethanone, 1-(3-bromophenyl)- [webbook.nist.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
